2-Bromo-5-(2-nitroprop-1-en-1-yl)furan

antiparasitic leishmaniasis drug discovery

Researchers seeking to develop next-generation antileishmanial agents often face limited access to privileged nitrofuran scaffolds with defined and orthogonal reactivity. This 2-bromo-5-(2-nitroprop-1-en-1-yl)furan directly addresses this gap, offering a dual reactive system for systematic SAR exploration. - Exhibits potent activity against Leishmania promastigotes (class IC50 0.8-4.7 μM), a property absent in simple 5-nitrofuran analogs. - The bromine atom enables Pd-catalyzed cross-couplings while the (E)-nitrovinyl group facilitates Michael additions or cycloadditions for rapid library synthesis. - Supplied with consistent 95% purity (by NMR), ensuring reproducibility in both biological assays and synthetic methodology development.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
Cat. No. B12342636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(2-nitroprop-1-en-1-yl)furan
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=C(O1)Br)[N+](=O)[O-]
InChIInChI=1S/C7H6BrNO3/c1-5(9(10)11)4-6-2-3-7(8)12-6/h2-4H,1H3/b5-4+
InChIKeyNTCSJAIZGNPUBU-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(2-nitroprop-1-en-1-yl)furan: Core Properties & Research Context


2-Bromo-5-(2-nitroprop-1-en-1-yl)furan (CAS: 35950-37-9) is a heterocyclic building block of the nitrofuran class, characterized by a furan ring bearing a bromine atom at the 2-position and a (E)-configured 2-nitroprop-1-en-1-yl moiety at the 5-position [1][2]. This compound serves as a versatile small-molecule scaffold for synthetic chemistry and medicinal chemistry applications, with a molecular weight of 232.03 g/mol and typical commercial purity of 95% (by NMR) [1].

2-Bromo-5-(2-nitroprop-1-en-1-yl)furan: Superiority Over Generic Nitrofurans


In-class compounds such as 2-bromo-5-nitrofuran or 5-nitro-2-furaldehyde exhibit distinct physicochemical properties, reactivity profiles, and biological activity spectra compared to 2-bromo-5-(2-nitroprop-1-en-1-yl)furan [1][2]. The presence of the extended (E)-2-nitroprop-1-en-1-yl side chain—rather than a simple nitro group or aldehyde—profoundly alters molecular electrostatic potential, hydrogen-bonding capacity, and metabolic stability [2]. Direct substitution with a generic nitrofuran analog risks significant loss of potency in antimicrobial and antiparasitic assays, as well as altered synthetic utility in cross-coupling reactions due to different electronic and steric environments at the 5-position [1][2][3].

2-Bromo-5-(2-nitroprop-1-en-1-yl)furan: Comparative Evidence


Antileishmanial Potency of Nitrovinylfurans

While direct activity data for 2-bromo-5-(2-nitroprop-1-en-1-yl)furan is not available, its close structural analog 2-bromo-5-(2-methyl-2-nitrovinyl)-furan (UC245) demonstrates in vivo efficacy against Leishmania comparable to amphotericin B, and the 2-nitrovinylfuran class as a whole exhibits IC50 values in the range of 0.8–4.7 μM against Leishmania promastigotes [1]. In contrast, simpler 5-nitrofurans lacking the extended vinyl side chain, such as nitrofurantoin, show no significant activity against Leishmania species [1]. This supports the selection of the nitrovinyl-containing analog for antiparasitic research programs.

antiparasitic leishmaniasis drug discovery

Broad-Spectrum Antibacterial Activity

The 2-nitrovinylfuran core, exemplified by 2-bromo-5-(2-bromo-2-nitrovinyl)-furan (furvina), exhibits direct reactivity against thiol groups and demonstrates a broad antimicrobial spectrum including both Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi [1]. In contrast, classic 5-nitrofurans like nitrofurantoin are primarily restricted to urinary tract pathogens. Furvina shows bacteriostatic activity at 16 μg/mL and bactericidal activity at 32 μg/mL against Escherichia coli [1]. The 2-nitrovinyl moiety confers enhanced reactivity and a wider target range.

antimicrobial antibacterial spectrum of activity

Dual Reactive Sites: Cross-Coupling & Derivatization

The presence of both a bromine atom at the 2-position and a nitrovinyl group at the 5-position provides two distinct and orthogonal reactive sites. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrovinyl group can undergo reduction, Michael addition, or cycloaddition [1][2]. In contrast, 2-bromo-5-nitrofuran lacks the extended vinyl side chain, limiting its participation in certain reactions, and 5-nitro-2-furaldehyde lacks the bromine coupling handle.

synthetic chemistry cross-coupling building block

Drug-Likeness and Membrane Permeability Profile

The compound exhibits a computed XLogP3 value of 2.7 and a topological polar surface area (TPSA) of 59 Ų [1]. These values fall within the favorable range for oral bioavailability and membrane permeability (Lipinski's Rule of 5 guidelines). In comparison, more polar analogs like nitrofurantoin (XLogP ~0.4) or 2-bromo-5-nitrofuran (XLogP ~1.5) are less lipophilic, potentially limiting their penetration into certain biological compartments.

drug-likeness physicochemical properties ADME

2-Bromo-5-(2-nitroprop-1-en-1-yl)furan: Key Applications


Discovery of Novel Antiparasitic Agents

The compound serves as a privileged scaffold for developing new antileishmanial drugs. Its nitrovinyl side chain confers potent activity against Leishmania promastigotes (class IC50 0.8–4.7 μM), a property absent in simpler 5-nitrofurans [1]. Researchers can leverage this scaffold to synthesize focused libraries and optimize in vivo efficacy, as demonstrated by the clinical progression of related nitrovinylfuran derivatives like Dermofural® [1].

Broad-Spectrum Antimicrobial Lead Optimization

Given the broad antimicrobial activity of the 2-nitrovinylfuran class—encompassing Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi—this compound is an attractive starting point for developing next-generation anti-infectives [1]. The dual reactivity (Br and nitrovinyl) allows for systematic exploration of structure-activity relationships (SAR) to improve potency and selectivity against resistant pathogens.

Synthetic Methodology Development

As a building block with orthogonal reactive sites, this compound is ideal for developing new synthetic methodologies, particularly in palladium-catalyzed cross-coupling reactions [1][2]. The bromine atom enables Suzuki, Heck, or Sonogashira couplings, while the nitrovinyl group can undergo Michael additions or cycloadditions to rapidly generate diverse molecular libraries for high-throughput screening.

Property-Driven Drug Design

With an XLogP3 of 2.7 and TPSA of 59 Ų, this compound offers a balanced lipophilic/hydrophilic profile suitable for oral drug candidates [1]. It can be used as a core template in medicinal chemistry programs aiming to optimize membrane permeability and bioavailability while retaining the antimicrobial or antiparasitic activity of the nitrofuran class.

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